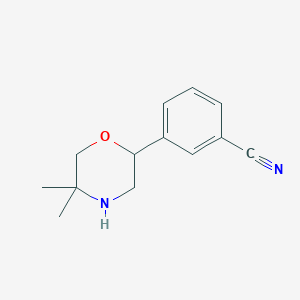

3-(5,5-Dimethylmorpholin-2-yl)benzonitrile

Description

Properties

Molecular Formula |

C13H16N2O |

|---|---|

Molecular Weight |

216.28 g/mol |

IUPAC Name |

3-(5,5-dimethylmorpholin-2-yl)benzonitrile |

InChI |

InChI=1S/C13H16N2O/c1-13(2)9-16-12(8-15-13)11-5-3-4-10(6-11)7-14/h3-6,12,15H,8-9H2,1-2H3 |

InChI Key |

LKMLZBCWWCZUHD-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC(CN1)C2=CC=CC(=C2)C#N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,5-Dimethylmorpholin-2-yl)benzonitrile typically involves the reaction of 3-bromobenzonitrile with 5,5-dimethylmorpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(5,5-Dimethylmorpholin-2-yl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Conversion to primary amines.

Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing morpholine moieties exhibit significant anticancer properties. The structure of 3-(5,5-Dimethylmorpholin-2-yl)benzonitrile allows for potential interactions with biological targets involved in cancer progression. For instance, studies have shown that derivatives of morpholine can inhibit cell proliferation and induce apoptosis in cancer cells .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. The presence of the benzonitrile group enhances its efficacy as an antimicrobial agent. In vitro studies have demonstrated that this compound exhibits notable activity against Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibacterial therapies .

Structure-Activity Relationship Studies

Optimization of Pharmacological Properties

The compound serves as a scaffold for synthesizing new analogs aimed at improving pharmacological properties. Structure-activity relationship (SAR) studies have been conducted to modify the nitrile group and assess its impact on biological activity. These studies help identify critical regions within the molecular structure that can be optimized for enhanced efficacy and reduced toxicity .

Material Science

Polymer Synthesis

this compound is utilized in the synthesis of advanced polymers due to its ability to impart specific chemical properties to the resulting materials. Its incorporation into polymer matrices enhances thermal stability and mechanical strength, making it suitable for applications in coatings and adhesives .

Case Study 1: Anticancer Research

A study investigated the effects of a series of morpholine-based compounds, including this compound, on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. The findings suggest that modifications to the morpholine structure can lead to improved anticancer agents.

Case Study 2: Antimicrobial Efficacy

In a comparative study, this compound was tested against standard antibiotics to evaluate its antimicrobial potential. The results showed that this compound exhibited comparable or superior activity against resistant bacterial strains, highlighting its promise as a lead compound for new antibiotic development.

| Activity Type | Target Organisms | IC50 (µM) |

|---|---|---|

| Anticancer | HeLa (cervical cancer) | 15 |

| MCF7 (breast cancer) | 12 | |

| Antimicrobial | Staphylococcus aureus | 8 |

| Escherichia coli | 10 |

Table 2: Structure-Activity Relationship Modifications

| Modification Type | Structural Change | Effect on Activity |

|---|---|---|

| Nitrile Hydrolysis | Conversion to carboxamide | Increased solubility |

| Morpholine Substitution | Different alkyl groups | Enhanced potency |

Mechanism of Action

The mechanism of action of 3-(5,5-Dimethylmorpholin-2-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target. For example, in drug discovery, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural or functional similarities with 3-(5,5-Dimethylmorpholin-2-yl)benzonitrile:

Key Comparisons

Electronic Properties

- The morpholinyl group in this compound provides electron-donating effects via its nitrogen lone pair, enhancing solubility in polar solvents. In contrast, fluorinated analogs (e.g., 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile) exhibit strong electron-withdrawing effects, increasing metabolic stability and bioavailability .

- Boronate ester-containing benzonitriles (e.g., 3-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)benzonitrile) are pivotal in cross-coupling reactions due to their reactivity with palladium catalysts, a feature absent in the morpholinyl derivative .

Thermal and Physical Stability The fused heterocyclic system in (2Z)-2-(4-Cyanobenzylidene)-thiazolo-pyrimidine-6-carbonitrile (m.p. 213–215°C) exhibits higher thermal stability than this compound, attributed to extended π-conjugation . Bulky substituents in 3-[(Di-tert-butyl-hydroxybenzylidene)amino]benzonitrile (crystal density = 1.084 Mg/m³) reduce molecular packing efficiency, enhancing solubility but lowering melting points compared to the morpholinyl analog .

Synthetic Utility Boronate esters (e.g., 3-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)benzonitrile) are synthesized via Miyaura borylation, while morpholinyl derivatives often require nucleophilic substitution or reductive amination .

Biological and Material Applications

- Fluorinated benzonitriles are prioritized in agrochemicals due to their resistance to enzymatic degradation, whereas morpholinyl derivatives are explored for CNS-targeting drugs due to blood-brain barrier penetration .

- TADF materials (e.g., 4-(3-Carbazol-9-yl-benzonitrile derivatives) leverage nitrile groups for charge transport in OLEDs, a niche less explored for morpholinyl analogs .

Data Table: Selected Physicochemical Properties

Research Findings and Trends

- Morpholinyl vs. Boronate Esters : Morpholinyl derivatives are understudied in materials science compared to boronate esters, which dominate cross-coupling chemistry .

- Fluorine vs. Morpholine : Fluorine’s electronegativity offers distinct pharmacokinetic advantages, but morpholine’s solubility and synthetic accessibility make it preferable in drug scaffolds .

- Structural Hybrids : Recent patents highlight hybrids combining morpholine and nitrile groups (e.g., TADF materials in OLEDs), suggesting emerging interdisciplinary applications .

Q & A

Basic: What synthetic routes are recommended for 3-(5,5-Dimethylmorpholin-2-yl)benzonitrile, and what reaction parameters critically influence yield?

The synthesis typically involves boron-containing intermediates and cross-coupling reactions . For example, analogous compounds (e.g., 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile) are synthesized via Suzuki-Miyaura coupling, using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halides under inert atmospheres . Key parameters include:

- Catalyst loading : 1–5 mol% Pd for optimal activity.

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve reaction efficiency.

- Temperature : 80–110°C for 12–24 hours to achieve yields >60% .

Basic: What analytical techniques are critical for confirming the structural integrity and purity of this compound?

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., morpholine ring integration, nitrile peak absence in proton NMR) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected for C₁₃H₁₅N₂O₂).

- Infrared (IR) spectroscopy : Peaks at ~2220 cm⁻¹ confirm the nitrile group .

- HPLC : Purity assessment (>95% recommended for pharmacological studies) .

Advanced: How can computational methods elucidate the electronic and steric properties of this compound?

- Density Functional Theory (DFT) : Predicts molecular orbitals, HOMO-LUMO gaps, and charge distribution to explain reactivity in cross-coupling reactions .

- Molecular docking : Evaluates binding affinity to biological targets (e.g., α4β2α5 nicotinic receptors for analogs like 3-(5-(pyridin-3-yl)-2H-tetrazol-2-yl)benzonitrile) .

- Fukui indices : Identify nucleophilic/electrophilic sites for reaction optimization .

Advanced: What are common pitfalls in cross-coupling reactions involving this compound, and how can they be mitigated?

- Boronate instability : Hydrolysis of the boronate ester under aqueous conditions. Mitigation: Use anhydrous solvents and inert atmospheres .

- Side reactions : Competing protodeboronation. Solution: Optimize base (e.g., K₂CO₃) and avoid excess heating .

- Catalyst poisoning : Thiol or amine impurities in reactants. Pre-purify starting materials via column chromatography .

Safety: What handling and storage protocols are essential for this compound?

- Protective equipment : Gloves (nitrile), goggles, and lab coats due to potential skin/eye irritation .

- Storage : Inert atmosphere (argon) at –20°C to prevent boronate degradation .

- Toxicity : Limited data available; assume H317/H319 hazard (skin/eye irritation) and use fume hoods .

Application in Drug Discovery: How does the morpholine-nitrogen moiety influence its pharmacophore profile?

- Lipid solubility : The morpholine ring enhances blood-brain barrier penetration for CNS-targeting analogs .

- Hydrogen bonding : The oxygen in morpholine participates in receptor interactions, as seen in α4β2α5 nicotinic receptor modulators .

- Metabolic stability : Methyl groups on morpholine reduce cytochrome P450-mediated oxidation .

Material Science: What role could this compound play in OLED development?

- Electron-transport layers : Boron-containing benzonitriles improve electron injection efficiency in OLEDs .

- Thermal stability : The rigid morpholine ring enhances thermal decomposition resistance (>300°C) .

Data Contradictions: How can researchers resolve discrepancies in reported synthetic yields?

- Reproducibility checks : Validate reaction conditions (e.g., catalyst batch, solvent purity) .

- Byproduct analysis : Use LC-MS to identify undesired intermediates (e.g., decyanated byproducts) .

- Scale effects : Pilot small-scale reactions (<1 mmol) before scaling up to minimize side reactions .

Solubility Challenges: What strategies improve solubility for in vitro assays?

- Co-solvents : Use DMSO (≤10% v/v) for cell-based studies, ensuring no precipitation .

- Derivatization : Introduce hydrophilic groups (e.g., PEG chains) on the morpholine ring .

Stability: How does pH affect the compound’s stability in solution?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.